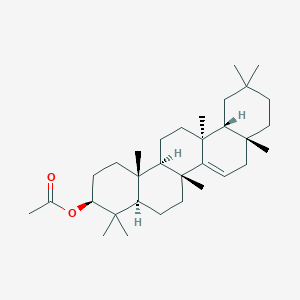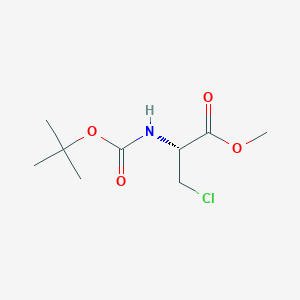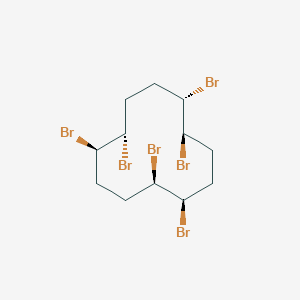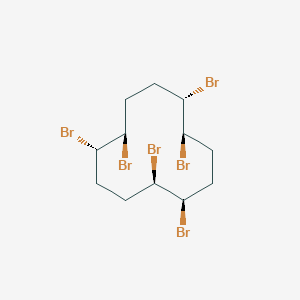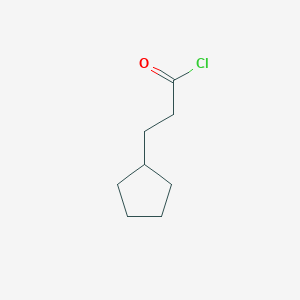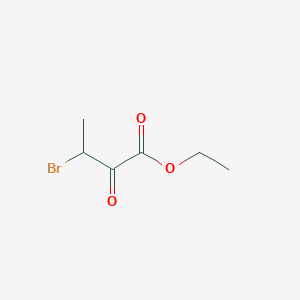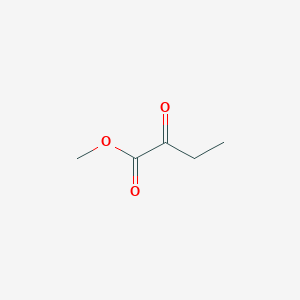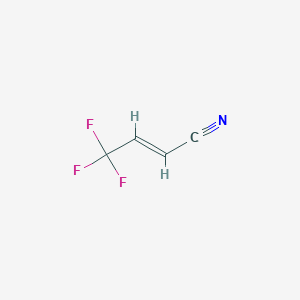
2-Methoxyethyl methanesulfonate
概述
描述
2-Methoxyethyl methanesulfonate is an organic compound with the molecular formula C4H10O4S . It is a colorless liquid with a characteristic odor and is commonly used in organic synthesis. The compound is also known by other names such as 2-methoxyethanol methanesulfonate and methanesulfonic acid 2-methoxyethyl ester .
准备方法
2-Methoxyethyl methanesulfonate can be synthesized through the reaction of 2-methoxyethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures (0°C) to control the reaction rate and prevent side reactions . The reaction mixture is then allowed to warm to room temperature and stirred for an additional period before being washed and purified to obtain the desired product .
化学反应分析
2-Methoxyethyl methanesulfonate undergoes various chemical reactions, including nucleophilic substitution reactions. In these reactions, the methanesulfonate group acts as a good leaving group, allowing nucleophiles to attack the carbon atom bonded to the oxygen atom . Common reagents used in these reactions include cesium carbonate and various nucleophiles such as phenols and amines . The major products formed from these reactions depend on the nucleophile used and can include ethers, esters, and amines .
科学研究应用
2-Methoxyethyl methanesulfonate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various organic compounds . In biology and medicine, it is used as an alkylating agent due to its ability to transfer alkyl groups to nucleophilic sites in biological molecules . This property makes it useful in the study of DNA and protein interactions, as well as in the development of pharmaceuticals . In industry, it is used as a solvent and a catalyst in various chemical processes .
作用机制
The mechanism of action of 2-methoxyethyl methanesulfonate involves the fission of its alkyl-oxygen bonds, which allows it to react with nucleophiles in the intracellular milieu . The compound acts as an alkylating agent, transferring its alkyl group to nucleophilic sites in biological molecules such as DNA and proteins . This alkylation can lead to the formation of cross-links and other modifications that affect the function of these molecules .
相似化合物的比较
2-Methoxyethyl methanesulfonate is similar to other methanesulfonate esters, such as methyl methanesulfonate and ethyl methanesulfonate . it is unique in its ability to act as both a solvent and a catalyst in various chemical reactions . Additionally, its specific structure allows it to be used in a wider range of applications compared to other methanesulfonate esters .
属性
IUPAC Name |
2-methoxyethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S/c1-7-3-4-8-9(2,5)6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKAHDGFNHDQST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
175172-61-9 | |
| Record name | Polyethylene glycol methyl ether mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175172-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90167737 | |
| Record name | Ethanol, 2-methoxy-, methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16427-44-4, 175172-61-9 | |
| Record name | Ethanol, 2-methoxy-, 1-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16427-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-methoxy-, methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016427444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-methoxy-, methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanol, 2-methoxy-, 1-methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Polyethylene glycol monomethyl ether mesylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Methoxyethyl Methanesulfonate in the synthesis of Erlotinib?
A: this compound serves as an alkylating agent in the initial step of Erlotinib synthesis []. It reacts with Ethyl 3,4-dihydroxybenzoate, introducing the 2-methoxyethoxy group to the benzene ring. This modification is crucial for building the core structure of Erlotinib.
Q2: How does the use of this compound in this specific synthesis compare to other potential methods for achieving the same chemical modification?
A: While the research paper [] highlights the advantages of the described synthesis route using this compound, such as shorter reaction times and good yield, it does not delve into comparisons with alternative methods. Further research is needed to evaluate the relative merits and drawbacks of different synthetic approaches for incorporating the 2-methoxyethoxy group into the Erlotinib precursor. Investigating alternative alkylating agents or reaction conditions could reveal potentially more efficient or environmentally friendly synthetic pathways.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(6-chloropyridin-3-yl)methyl]-N-methylamine](/img/structure/B41054.png)
